tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate” is a chemical compound used in the preparation of cyclic tetramer peptides as pro-protein convertase subtilisin/kexin type 9 (PCSK9) inhibitors for the treatment of metabolic disorders .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H25ClN2O2 . Unfortunately, the specific structure details are not provided in the search results.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 324.85 . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Industrial Application
A significant study by Mi (2015) discusses the synthetic routes of vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate for substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to produce the title compound. This route offers favorable yields and commercial value for industrial-scale manufacturing of vandetanib, a potent anticancer drug (Mi, 2015).
Chemical Modification and Bioactive Molecule Production
Dembitsky (2006) provides an extensive review of naturally occurring and synthesized neo fatty acids, neo alkanes, and their analogs and derivatives, including compounds containing tertiary butyl groups. These materials have demonstrated potential in various applications, including as antioxidants, anticancer, antimicrobial, and antibacterial agents, highlighting the versatility of tert-butyl-containing compounds in contributing to the development of bioactive molecules (Dembitsky, 2006).
Environmental and Polymer Research
In environmental science, the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor showcases the application of tert-butyl-based compounds in addressing pollution. This study indicates that radio frequency plasma reactors could effectively decompose MTBE, a gasoline additive, into less harmful components, suggesting a novel method for pollution mitigation (Hsieh et al., 2011).
Mechanism of Action
Target of action
“tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate” is a piperidine derivative. Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific target of this compound would depend on its precise chemical structure and any modifications it might have.
Mode of action
The mode of action of “this compound” would depend on its specific target. For example, if it targets an enzyme, it might inhibit or enhance the enzyme’s activity. If it targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways “this compound” might affect. Piperidine derivatives are involved in a wide range of biological processes, so this compound could potentially affect many different pathways .
Properties
IUPAC Name |
tert-butyl 4-amino-4-[(3-chlorophenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(19,8-10-20)12-13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICZWCGAMHUJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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